2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
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Overview
Description
2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is a synthetic organic compound known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a methylcarbamoyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide typically involves the reaction of 2,6-difluorobenzamide with a methylcarbamoyl methyl phenyl derivative. The reaction is carried out in the presence of a suitable solvent such as chloroform and a catalyst like oxalyl chloride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This interaction can inhibit the activity of SDH, leading to disruptions in cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: A precursor in the synthesis of 2,6-difluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide.
Methylcarbamoyl phenyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual fluorine substitution and methylcarbamoyl group make it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2,6-difluoro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-19-14(21)9-10-5-7-11(8-6-10)20-16(22)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZRKYCRRKVPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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